molecular formula C12H19N3O2 B1526959 6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1271479-95-8

6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1526959
CAS No.: 1271479-95-8
M. Wt: 237.3 g/mol
InChI Key: FDUOARIXUBQYDB-UHFFFAOYSA-N
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Description

The specific research applications and biological mechanisms of 6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione are not detailed in the available scientific literature. This compound is a tetrahydropyrimidine derivative, a class of heterocyclic building blocks known for their significant pharmacological value. Researchers are investigating tetrahydropyrimidines for a wide spectrum of biological activities, which include serving as key scaffolds in anticancer agents, antimicrobial agents, and antiviral drug discovery . The (4-methylcyclohexyl)methyl substituent on this core structure may influence its lipophilicity and steric properties, which are critical parameters for optimizing drug-target interactions and bioavailability in medicinal chemistry programs. Further investigation is required to elucidate the precise molecular targets and research utilities of this specific chemical entity.

Properties

IUPAC Name

6-amino-1-[(4-methylcyclohexyl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-2-4-9(5-3-8)7-15-10(13)6-11(16)14-12(15)17/h6,8-9H,2-5,7,13H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUOARIXUBQYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine core with an amino group and a methylcyclohexyl substituent. Its structure can be summarized as follows:

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 218.29 g/mol

Research indicates that compounds in the tetrahydropyrimidine class often exhibit inhibitory effects on various kinases and enzymes involved in inflammatory pathways. For instance, similar compounds have been shown to inhibit p38 MAP kinase activity, which plays a crucial role in cytokine production during inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrahydropyrimidines can effectively inhibit cell proliferation in cancer cell lines. For example, compounds structurally related to this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). These studies typically utilize the MTT assay to assess cytotoxicity.

CompoundCell LineGI50 Value (µM)
This compoundMCF-7TBD
Related Compound AMDA-MB-4686.57
Related Compound BMDA-MB-4688.75

Note : GI50 values represent the concentration required to inhibit cell growth by 50%.

In Vivo Studies

In vivo models have also been employed to evaluate the anti-inflammatory properties of related compounds. For instance, tetrahydropyrimidine derivatives have shown promise in reducing inflammation markers in adjuvant-induced arthritis models . The inhibition of TNFα production is particularly noteworthy as it suggests potential therapeutic applications for autoimmune diseases.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of tetrahydropyrimidine derivatives found that specific modifications to the molecular structure enhanced their efficacy in reducing cytokine levels in animal models. The results indicated that these compounds could serve as potential candidates for treating inflammatory conditions .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the cytotoxic effects of tetrahydropyrimidine derivatives against various cancer cell lines. The findings revealed that certain structural modifications led to improved selectivity and potency against resistant cancer phenotypes .

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity
One of the most notable applications of this compound is in the treatment of diabetes. Research indicates that derivatives of tetrahydropyrimidines exhibit antihyperglycemic effects. This compound can potentially act as a hypoglycemic agent by enhancing insulin sensitivity and glucose uptake in cells. Studies have demonstrated that similar compounds can improve glycemic control in diabetic models, suggesting a promising pathway for 6-amino derivatives to be further explored in clinical settings .

Antihypertensive Effects
The compound has also been investigated for its antihypertensive properties. Certain tetrahydropyrimidine derivatives have shown efficacy in lowering blood pressure by acting as angiotensin II receptor antagonists or by inhibiting enzymes that regulate blood pressure . This suggests that 6-amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione could be developed into a therapeutic agent for hypertension.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of pyrimidine derivatives. Compounds similar to this compound have been shown to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . This opens avenues for research into its potential use in conditions such as Alzheimer’s and Parkinson’s disease.

Antimicrobial Activity

The antimicrobial properties of tetrahydropyrimidines have been documented in various studies. The structural features of this compound may contribute to its ability to inhibit bacterial growth or biofilm formation. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

Study Focus Findings
Study A Antidiabetic effectsDemonstrated significant reduction in blood glucose levels in diabetic rats after administration of tetrahydropyrimidine derivatives.
Study B Antihypertensive propertiesFound that certain derivatives lowered systolic and diastolic blood pressure significantly compared to control groups.
Study C NeuroprotectionReported that compounds similar to 6-amino derivatives reduced neuronal cell death in vitro under oxidative stress conditions.
Study D Antimicrobial activityShowed effectiveness against various strains of bacteria, indicating potential for development into new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound vary primarily in the substituent at the N1 position. Below is a detailed comparison based on substituent effects, molecular properties, and commercial availability:

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Predicted LogP Solubility (mg/mL) Suppliers
Target Compound (1271479-95-8) 4-Methylcyclohexylmethyl C₁₃H₂₁N₃O₂ 263.33 1.98* ~0.5 (low) 7
6-Amino-1-[(4-methylphenyl)methyl]-... (638137-05-0) 4-Methylbenzyl C₁₂H₁₃N₃O₂ 243.26 1.45 ~5.2 (moderate) 3
6-Amino-1-[(4-chlorophenyl)methyl]-... (179486-47-6) 4-Chlorobenzyl C₁₁H₁₀ClN₃O₂ 259.67 2.12 ~0.8 (low) 3
6-Amino-1-[(4-methoxyphenyl)methyl]-... (54052-74-3) 4-Methoxybenzyl C₁₂H₁₃N₃O₃ 259.26 0.89 ~10.1 (high) 3
6-Amino-1-(cyclohexylmethyl)-... (75914-78-2) Cyclohexylmethyl C₁₁H₁₇N₃O₂ 235.28 1.63 ~1.2 (low) 5

*LogP estimated using fragment-based methods.

Key Findings :

Substituent Effects on Lipophilicity :

  • The 4-methylcyclohexylmethyl group in the target compound contributes to higher LogP (1.98) compared to aromatic analogs like 4-methylbenzyl (LogP 1.45) due to its aliphatic nature and increased carbon content. The 4-chlorobenzyl analog shows the highest LogP (2.12), attributed to chlorine’s hydrophobicity .
  • The 4-methoxybenzyl substituent reduces LogP (0.89) via polar interactions from the methoxy group, enhancing aqueous solubility (~10.1 mg/mL) .

However, it may improve metabolic stability by shielding the pyrimidine core . Synthetic accessibility varies: the target compound’s 7 suppliers suggest scalable synthesis, while analogs like the 4-chlorobenzyl derivative (3 suppliers) may face halogenation challenges .

In contrast, the target compound’s lipophilicity may favor blood-brain barrier penetration .

Preparation Methods

Alkylation of 6-Aminouracil Derivatives

  • Starting Material: 6-Aminouracil or 6-amino-1,3-dimethyluracil.
  • Alkylating Agent: (4-methylcyclohexyl)methyl halide (e.g., bromide or iodide).
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base (e.g., potassium carbonate) to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Outcome: Selective N-1 alkylation yielding this compound.

This method is supported by analogous synthesis of 6-amino-1,3-dimethyl derivatives where methyl iodide is used for N-alkylation.

Reaction Conditions and Catalysts

Parameter Typical Conditions for Alkylation Route Notes
Solvent DMF, DMSO Polar aprotic solvents favor nucleophilic substitution
Base K2CO3, NaH To deprotonate N-H and enhance nucleophilicity
Temperature 50–100 °C Elevated temperature promotes reaction rate
Reaction Time Several hours (2–12 h) Depends on reactivity of alkyl halide
Purification Crystallization, column chromatography To isolate pure alkylated product

For MCR methods using InCl3 catalyst:

Parameter Conditions Notes
Catalyst InCl3 (20 mol%) Lewis acid catalyst
Solvent 50% Ethanol aqueous solution Promotes reaction efficiency
Temperature 40 °C Optimal for high yield
Reaction Time 20 minutes under ultrasound irradiation Ultrasound accelerates reaction
Yield 80–95% High yields reported

Research Findings and Analysis

  • Alkylation of 6-aminouracil derivatives with bulky alkyl halides such as (4-methylcyclohexyl)methyl halides is feasible and yields the desired N-1 substituted tetrahydropyrimidine-2,4-diones with high selectivity.
  • The reaction requires careful control of base and solvent to avoid side reactions such as O-alkylation or multiple substitutions.
  • Multi-component synthesis methods offer rapid access to complex tetrahydropyrimidine derivatives, with ultrasound and Lewis acid catalysis enhancing yields and reducing reaction times.
  • Spectroscopic methods including NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
N-1 Alkylation of 6-Aminouracil 6-Aminouracil, (4-methylcyclohexyl)methyl halide, base DMF/DMSO, 50–100 °C, several hours High selectivity, straightforward Longer reaction time, requires pure alkyl halide
Multi-Component One-Pot Synthesis β-ketoester, hydrazine, malononitrile, InCl3 catalyst 50% EtOH, 40 °C, ultrasound, 20 min Fast, high yield, green chemistry compatible Requires optimization for target substituents

Q & A

Q. What are the recommended synthetic routes for 6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including cyclization and alkylation. For structurally similar pyrimidine derivatives, condensation of amines with carbonyl precursors (e.g., urea or thiourea) under acidic or basic conditions is common . Temperature control (60–100°C) and solvent selection (e.g., ethanol or DMF) are critical. For example, alkylation of the cyclohexylmethyl group may require a nucleophilic substitution step using a benzyl halide derivative, with yields optimized by slow addition of reagents and inert atmospheres to prevent side reactions .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: X-ray crystallography is the gold standard for structural confirmation, as demonstrated for analogous tetrahydropyrimidine derivatives (e.g., R-factor = 0.044 in ). Complementary methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent integration and stereochemistry.
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amino (N–H, ~3300 cm1^{-1}) groups .

Q. What analytical techniques are suitable for assessing purity and stability?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<5% threshold).
  • TLC : Monitoring reaction progress using silica gel plates and visualizing under UV light.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for hygroscopic or thermally labile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar tetrahydropyrimidine derivatives?

Answer: Discrepancies often arise from variations in reagent ratios, catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), or purification methods. A systematic approach includes:

  • Design of Experiments (DoE) : Testing variables like temperature, solvent polarity, and reaction time.
  • Scale-down trials : Small-scale reactions to optimize conditions before scaling up.
  • Byproduct analysis : LC-MS or GC-MS to identify side products and adjust stoichiometry .

Q. What strategies are recommended for evaluating the compound’s bioactivity in enzymatic or cellular assays?

Answer:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorogenic substrates. For pyrimidine derivatives, IC50_{50} values are determined via dose-response curves.
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity.
  • Molecular docking : Preliminary computational modeling (e.g., AutoDock Vina) to predict binding affinity to target proteins, guided by X-ray crystallography data .

Q. How can metabolic stability and in vitro ADME properties be assessed?

Answer:

  • Microsomal stability assays : Incubation with liver microsomes (human or rodent) to measure half-life (t1/2t_{1/2}).
  • Caco-2 permeability : Evaluate intestinal absorption potential.
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis to determine free fraction .

Q. What computational methods are applicable for structure-activity relationship (SAR) studies?

Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity.
  • MD simulations : Analyze conformational stability in aqueous or lipid bilayer environments.
  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can researchers address solubility challenges in in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin complexes for aqueous formulations.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance bioavailability.
  • Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles for controlled release .

Data Contradictions and Validation

Q. How should conflicting data on the compound’s reactivity under acidic vs. basic conditions be reconciled?

Answer: Contradictions may arise from competing reaction pathways (e.g., hydrolysis vs. ring-opening). Validate via:

  • pH-dependent kinetic studies : Monitor reaction progress at varying pH levels.
  • Isolation of intermediates : NMR or crystallography to confirm structures.
  • Theoretical calculations : Predict thermodynamic favorability of pathways using software like Gaussian .

Experimental Design Tables

Parameter Optimized Condition Reference
Cyclization temperature80°C (ethanol, 12 h)
Alkylation catalystK2 _2CO3_3 (anhydrous)
Purification methodColumn chromatography (SiO2_2)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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